![molecular formula C9H15NO2 B1444106 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1478268-23-3](/img/structure/B1444106.png)
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Overview
Description
2-(Aminomethyl)spiro[33]heptane-2-carboxylic acid is a chemical compound with a unique structure that includes a spirocyclic framework and an aminomethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to use a Diels-Alder reaction to form the spirocyclic structure, followed by functional group modifications to introduce the aminomethyl group and the carboxylic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. Its spirocyclic structure facilitates the construction of complex frameworks that are often challenging to achieve with linear compounds. The ability to introduce different functional groups onto the spirocyclic core enhances its utility in creating diverse chemical entities.
Table 1: Examples of Compounds Synthesized Using 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic Acid
Compound Name | Application Area | Reference |
---|---|---|
Spirocyclic glutamate analogs | Neuropharmacology | |
Polyamides | Material Science | |
Fluorinated derivatives | Medicinal Chemistry |
Biological Applications
Enzyme Mechanisms and Protein Interactions
In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its structure allows for specific binding interactions with enzymes, making it useful in elucidating biochemical pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as cancer and metabolic disorders.
Medicinal Chemistry
Drug Development
The compound is being investigated for its potential therapeutic applications in drug development. Its unique properties allow it to act as a bioisostere for benzene rings, which can lead to improved pharmacokinetic profiles compared to traditional compounds.
Table 2: Therapeutic Potential of this compound Derivatives
Industrial Applications
Pharmaceutical Manufacturing
In the pharmaceutical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing active pharmaceutical ingredients (APIs).
Plasticizers and Resins
The compound also finds application as a plasticizer for natural and synthetic resins, enhancing the flexibility and durability of polymer materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-(Aminomethyl)pyridine: Similar in structure but lacks the spirocyclic framework.
2-Amino-2-methyl-1-propanol: Contains an aminomethyl group but has a different core structure.
Uniqueness: 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.
Biological Activity
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its spirocyclic structure, which contributes to its unique biological interactions. The molecular formula is with a molecular weight of 155.19 g/mol. It features two hydrogen bond donors and three acceptors, indicating potential for significant interactions with biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- GABA Receptor Modulation : Research indicates that compounds similar to this structure can act as ligands for GABA_A receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
- Inhibition of Cancer Pathways : Preliminary studies suggest that derivatives of spiro[3.3]heptane may inhibit pathways involved in tumor growth, such as the Hedgehog signaling pathway, which is crucial in various cancers .
Anticancer Activity
A comparative study highlighted the anticancer effects of spiro[3.3]heptane derivatives, demonstrating that they exhibit significant cytotoxicity against cancer cell lines such as HepG2 (human hepatocellular carcinoma) at concentrations around 50 µM. The mechanism involves apoptosis induction, as evidenced by caspase activation assays .
Neuropharmacological Effects
The compound has shown promise in modulating GABAergic activity, which can lead to anxiolytic and anticonvulsant effects. In vitro studies have demonstrated that compounds with similar structures can significantly affect GABA_A receptor binding affinity and efficacy .
Case Studies
- Vorinostat Analogs : A study comparing this compound with Vorinostat revealed that while both compounds promoted apoptosis in HepG2 cells, the spiro compound required higher concentrations for similar efficacy .
- Bronchodilator Studies : Related compounds have been evaluated for their ability to relax airway smooth muscle in vivo, suggesting potential applications in treating respiratory conditions like asthma through GABA receptor interaction .
Data Summary
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 155.19 g/mol |
GABA_A Binding Affinity | High (specific values pending further studies) |
Cytotoxicity (HepG2 cells) | IC50 ~ 50 µM |
Properties
IUPAC Name |
2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETTUWKZZYQKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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